(S)-tert-Butyl 3-isobutoxypyrrolidine-1-carboxylate
Description
(S)-tert-Butyl 3-isobutoxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by:
- Core structure: A five-membered pyrrolidine ring.
- Substituents: A tert-butyl carbamate group at position 1 and an isobutoxy (2-methylpropoxy) group at position 2.
- Stereochemistry: The (S)-configuration at the chiral center (position 3).
This compound is primarily utilized as a building block in pharmaceutical synthesis, where its tert-butyl carbamate (Boc) group enhances stability during reactions, and the isobutoxy group modulates lipophilicity and steric bulk .
Properties
Molecular Formula |
C13H25NO3 |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(2-methylpropoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-10(2)9-16-11-6-7-14(8-11)12(15)17-13(3,4)5/h10-11H,6-9H2,1-5H3/t11-/m0/s1 |
InChI Key |
DIKMZFFXJAPINZ-NSHDSACASA-N |
Isomeric SMILES |
CC(C)CO[C@H]1CCN(C1)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)COC1CCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-isobutoxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate with isobutyl alcohol under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-isobutoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrrolidine derivatives .
Scientific Research Applications
(S)-tert-Butyl 3-isobutoxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-isobutoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds exhibit high structural similarity (Table 1):
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Substituent at Position 3 | Stereochemistry | Similarity Score | Key Properties |
|---|---|---|---|---|---|
| (S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate | 1236007-42-3 | Mercapto (-SH) | (S) | 1.00 | High reactivity (thiol), polar, oxidizable |
| (R)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate | 86953-79-9 | Mercapto (-SH) | (R) | 1.00 | Mirror-image stereochemistry, similar reactivity |
| tert-Butyl pyrrolidine-1-carboxylate | 1588507-46-3 | None | - | 0.83 | Reduced steric hindrance, higher flexibility |
| cis-tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate hydrochloride | 371240-66-3 | Fused bicyclic system | cis | 0.80 | Rigid conformation, enhanced solubility (HCl salt) |
Detailed Analysis of Analogous Compounds
(S)-tert-Butyl 3-Mercaptopyrrolidine-1-Carboxylate
- Structural Differences : Replaces the isobutoxy group with a mercapto (-SH) group.
- Functional Implications: The thiol group increases polarity and susceptibility to oxidation, making it prone to disulfide bond formation . Potential applications in metal coordination chemistry or protease inhibition (e.g., cysteine-targeting drugs). Stereochemical inversion (R vs.
tert-Butyl Pyrrolidine-1-Carboxylate
- Structural Differences : Lacks the 3-substituent entirely.
- Lower molecular weight may improve aqueous solubility but reduce target specificity.
cis-tert-Butyl Octahydropyrrolo[3,4-d]azepine-2(1H)-Carboxylate Hydrochloride
- Structural Differences : Incorporates a fused bicyclic system (pyrrolidine + azepine).
- Functional Implications :
- Rigid structure restricts conformational freedom, which could enhance selectivity for specific biological targets.
- Hydrochloride salt improves solubility in polar solvents, advantageous for in vitro assays.
Research Findings and Implications
- Reactivity : The isobutoxy group in the target compound confers greater stability compared to the mercapto analogs, which are prone to oxidation .
- Stereochemical Influence : The (S)-configuration may optimize interactions with chiral biological targets (e.g., enzymes or receptors), though experimental validation is needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
